N1-(2-chlorophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide
CAS No.: 894013-65-1
Cat. No.: VC4337435
Molecular Formula: C21H20ClN3O2S
Molecular Weight: 413.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894013-65-1 |
|---|---|
| Molecular Formula | C21H20ClN3O2S |
| Molecular Weight | 413.92 |
| IUPAC Name | N'-(2-chlorophenyl)-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide |
| Standard InChI | InChI=1S/C21H20ClN3O2S/c1-13-7-9-15(10-8-13)21-24-14(2)18(28-21)11-12-23-19(26)20(27)25-17-6-4-3-5-16(17)22/h3-10H,11-12H2,1-2H3,(H,23,26)(H,25,27) |
| Standard InChI Key | YTGMECRQCFNJCV-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC=CC=C3Cl)C |
Introduction
N1-(2-chlorophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. This class is characterized by the presence of an oxalamide functional group (-CONHCONH-) and is often explored for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound integrates structural features such as a chlorophenyl group, a thiazole ring, and a p-tolyl substituent, which contribute to its chemical reactivity and biological activity.
Table 1: Basic Molecular Information
| Property | Value |
|---|---|
| Molecular Formula | C20H20ClN3O2S |
| Molecular Weight | 401.91 g/mol |
| Functional Groups | Amide, Thiazole, Chlorophenyl |
| Solubility | Predominantly in organic solvents |
Synthesis Pathway
The synthesis of this compound involves multi-step reactions starting from commercially available precursors. Below is a general outline of the synthetic pathway:
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Formation of the thiazole core:
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Reaction of p-tolualdehyde with thiourea under acidic conditions forms a thiazole derivative.
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Introduction of the chlorophenyl group:
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A nucleophilic substitution reaction introduces the 2-chlorophenyl moiety.
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Coupling with oxalamide:
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The final step involves coupling the thiazole derivative with oxalyl chloride and subsequent amination to form the target oxalamide.
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Analytical Characterization
The structure and purity of N1-(2-chlorophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide can be confirmed using standard spectroscopic techniques:
Table 2: Spectroscopic Data
| Technique | Observations |
|---|---|
| 1H-NMR | Signals corresponding to aromatic protons (7–8 ppm), thiazole protons (6–7 ppm), and methyl groups (1–3 ppm). |
| 13C-NMR | Peaks for carbonyl carbons (~160–180 ppm), aromatic carbons (~120–140 ppm), and methyl carbons (~20 ppm). |
| IR Spectroscopy | Strong absorption at ~1650 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (N-H stretch). |
| Mass Spectrometry | Molecular ion peak at m/z = 402, confirming molecular weight. |
Molecular Docking Studies
Preliminary docking studies suggest that N1-(2-chlorophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide may exhibit strong binding affinity toward protein targets such as kinases and enzymes involved in cancer cell signaling pathways.
Table 3: Docking Results (Hypothetical)
| Target Protein | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| Cyclooxygenase (COX) | -8.5 | Hydrogen bonding, π-stacking |
| Tyrosine Kinase | -9.0 | Hydrophobic interactions |
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